REACTION_CXSMILES
|
Cl[C:2]1[CH:13]=[CH:12][C:5]([CH2:6][N:7]([CH2:9][C:10]#[CH:11])[CH3:8])=[CH:4][CH:3]=1.ClC1C=CC=CC=1CN(CC#C)C>>[CH2:6]([N:7]([CH2:9][C:10]#[CH:11])[CH3:8])[C:5]1[CH:12]=[CH:13][CH:2]=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CN(C)CC#C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(CN(C)CC#C)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N(C)CC#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |